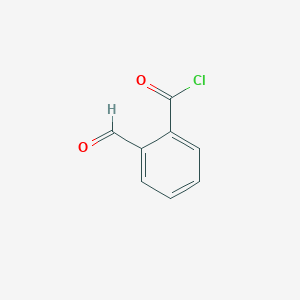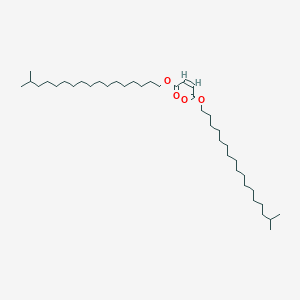
2-Formylbenzoyl chloride
Overview
Description
2-Formylbenzoyl chloride, also known as this compound, is a useful research compound. Its molecular formula is C8H5ClO2 and its molecular weight is 168.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Selective Reactions with Wittig Reagents : The study by Wätjen, Dahl, and Buchardt (1983) discusses how benzylic Wittig reagents react selectively with the formyl group of 4-formylbenzoyl chloride to yield products derived from this selective attack. This selective reaction offers insights into the functionalization of benzoyl chlorides in organic synthesis (Wätjen, Dahl, & Buchardt, 1983).
Annulative Coupling with Alkynes : Nagata et al. (2014) described the iridium-catalyzed annulative coupling of 2-arylbenzoyl chlorides with internal alkynes. This process, which occurs without external bases, selectively forms phenanthrene derivatives, highlighting a unique application in the synthesis of complex organic structures (Nagata, Hirano, Satoh, & Miura, 2014).
5-Endo Cyclization of the 2-Formylbenzoyl Radical : Mendenhall et al. (1994) investigated the 5-endo cyclization of the 2-formylbenzoyl radical. Their research demonstrated that this process is a highly favored pathway relative to alternative cyclizations, providing important insights into radical cyclization reactions in organic chemistry (Mendenhall, Protasiewicz, Brown, Ingold, & Lusztyk, 1994).
Synthesis of Benzimidazoles : Dudd et al. (2003) conducted research on synthesizing benzimidazoles in high-temperature water. They optimized conditions to achieve high yields, demonstrating the role of solvent properties in facilitating chemical reactions. This study exemplifies the use of 2-formylbenzoyl chloride in heterocyclic compound synthesis (Dudd, Venardou, García‐Verdugo, Licence, Blake, Wilson, & Poliakoff, 2003).
Gas Chromatographic Determination of Alcohols : Lin and Aue (1999) developed a method for the derivatization of primary alcohols with p-formylbenzoyl chloride for sensitive detection in gas chromatography. This highlights the analytical applications of formylbenzoyl chlorides in detecting and quantifying organic compounds (Lin & Aue, 1999).
Potentiometric Sensors for Nickel(II) : Gupta et al. (2000, 2002) explored the use of this compound derivatives in creating potentiometric sensors for detecting nickel(II) ions. These studies demonstrate its potential in environmental monitoring and analytical chemistry (Gupta, Prasad, Kumar, & Mangla, 2000; Gupta, Prasad, & Kumar, 2002).
Derivatization for LC–MS Sensitivity : Higashi et al. (2006) investigated a method to increase the sensitivity of liquid chromatography-mass spectrometry (LC–MS) for detecting estrogens. They used derivatization techniques involving this compound, showcasing its utility in enhancing analytical methods (Higashi, Takayama, Nishio, Taniguchi, & Shimada, 2006).
Mechanism of Action
Target of Action
This compound is a chemical building block and is often used in the synthesis of other complex molecules . Therefore, its targets would largely depend on the specific molecules it is used to create.
Pharmacokinetics
The pharmacokinetics of 2-Formylbenzoyl chloride, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, are not well-studied. As a small molecule, it is expected to have good bioavailability. Its actual adme properties would depend on various factors, including its chemical structure, the route of administration, and the specific biological system in which it is used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH of the environment, the presence of other chemicals, and the temperature, among others. As a benzoyl chloride derivative, it is likely to be sensitive to moisture and may react with water to produce hydrochloric acid .
Properties
IUPAC Name |
2-formylbenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPOPOGXCFMHHLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594088 | |
| Record name | 2-Formylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117886-88-1 | |
| Record name | 2-Formylbenzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30594088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![N-[3-(aminomethyl)phenyl]methanesulfonamide](/img/structure/B55070.png)



![[(5-Methyl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B55079.png)

